molecular formula C4CoN4S4-2 B1194274 Tetrathiocyanatocobalt CAS No. 37361-82-3

Tetrathiocyanatocobalt

Cat. No.: B1194274
CAS No.: 37361-82-3
M. Wt: 291.3 g/mol
InChI Key: LSYCZMIHFNHEPU-UHFFFAOYSA-J
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Description

Tetrathiocyanatocobalt refers to the anionic coordination complex with the formula [Co(SCN)₄]²⁻. This complex is a valuable precursor in supramolecular chemistry and materials science for constructing diverse coordination polymers and metal-organic complexes with innovative properties . The thiocyanate ligand (SCN⁻) is versatile and can bridge metal centers in different modes, leading to the self-assembly of structures such as corrugated chains or layered networks . The distinctive blue color of the [Co(SCN)₄]²⁻ complex in solution is a direct result of its tetrahedral geometry, where the strong ligand field of the thiocyanates creates a high energy gap between its d-orbitals; light absorption corresponding to this energy gap falls in the red region of the spectrum, resulting in the observed blue color . Researchers utilize this compound as a single-source precursor for synthesizing cobalt sulfide (CoS) and tricobalt tetraoxide (Co₃O₄) nanoparticles through pyrolysis, which are materials of interest for applications in catalysis and energy storage . The compound is supplied strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37361-82-3

Molecular Formula

C4CoN4S4-2

Molecular Weight

291.3 g/mol

IUPAC Name

cobalt(2+);tetrathiocyanate

InChI

InChI=1S/4CHNS.Co/c4*2-1-3;/h4*3H;/q;;;;+2/p-4

InChI Key

LSYCZMIHFNHEPU-UHFFFAOYSA-J

SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2]

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Co+2]

Other CAS No.

150646-72-3

Synonyms

tetrathiocyanatocobalt

Origin of Product

United States

Comparison with Similar Compounds

K₃[Fe(SCN)₆] (Iron Thiocyanate)

  • Structural Similarity : Both compounds contain thiocyanate ligands but differ in central metals (Co vs. Fe) and charge balance (Hg²⁺ vs. K⁺).
  • Magnetic Properties : K₃[Fe(SCN)₆] exhibits paramagnetism due to Fe³⁺ ($d^5$ configuration), contrasting with Hg[Co(SCN)₄]’s diamagnetic Hg²⁺ and Co²⁺ ($d^7$) pairing.
  • Analytical Use : K₃[Fe(SCN)₆] is used for Fe³⁺ detection via red complex formation, whereas Hg[Co(SCN)₄] is tailored for organic pharmaceuticals like NVP .

[Ni(SCN)₄]²⁻ (Nickel Thiocyanate)

  • Magnetic Behavior : Nickel(II) ($d^8$) in [Ni(SCN)₄]²⁻ shows paramagnetism with higher magnetic moments ($\mu{\text{eff}} \approx 3.2–3.5 \, \muB$) compared to Co²⁺ in Hg[Co(SCN)₄] ($\mu{\text{eff}} \approx 2.8 \, \muB$) .
  • Stability : Hg[Co(SCN)₄]’s mercury backbone enhances thermal stability, making it suitable for high-temperature magnetic studies .

Mercury-Containing Coordination Compounds

Hg[Fe(SCN)₄]

  • Functionality : Replacing Co²⁺ with Fe²⁺ alters redox activity, limiting its utility in oxidizing environments. Hg[Co(SCN)₄]’s inertness under ambient conditions makes it preferable for calibration .
  • Magnetic Susceptibility : Hg[Fe(SCN)₄]’s susceptibility is less predictable due to Fe²⁺’s spin-state variability, unlike the consistent behavior of Hg[Co(SCN)₄] .

Comparison with Functionally Similar Compounds

Magnetic Calibration Standards

Mn₂(SO₄)₃

  • Temperature Dependence : Mn₂(SO₄)₃ follows Curie-Weiss law but requires larger sample masses for accurate measurements. Hg[Co(SCN)₄]’s high susceptibility allows precise calibration with 2–25 mg samples .
  • Reproducibility : Hg[Co(SCN)₄] shows <1% deviation above 15 K, outperforming Mn₂(SO₄)₃ in low-temperature reliability .

CuSO₄·5H₂O

  • Hygroscopicity : CuSO₄·5H₂O’s hygroscopic nature introduces measurement errors, whereas Hg[Co(SCN)₄]’s stability ensures consistent results .

Spectrophotometric Reagents

Fe(SCN)₃ (Iron Thiocyanate)

Parameter Hg[Co(SCN)₄] Fe(SCN)₃
Molar Absorptivity $1.16 \times 10^4$ $7.0 \times 10^3$
Detection Limit $0.073 \, \mu\text{g mL}^{-1}$ $0.1 \, \mu\text{g mL}^{-1}$
Application Range Pharmaceuticals Metal ions (Fe³⁺)
  • Specificity : Hg[Co(SCN)₄]’s selectivity for NVP minimizes interference from excipients, unlike Fe(SCN)₃’s sensitivity to competing ions .

Chloranilic Acid

  • Sensitivity : Chloranilic acid-based methods for NVP detection have higher detection limits ($0.5 \, \mu\text{g mL}^{-1}$) compared to Hg[Co(SCN)₄] ($0.073 \, \mu\text{g mL}^{-1}$) .

Critical Research Findings

  • Magnetic Studies : Hg[Co(SCN)₄]’s susceptibility deviates at temperatures <15 K due to lattice distortions, necessitating caution in cryogenic applications .
  • Analytical Performance : Intra-day and inter-day precision for NVP determination using Hg[Co(SCN)₄] showed relative standard deviations (RSD) of <2%, validating its robustness .

Preparation Methods

Reaction of Cobalt Halides with Mercury Thiocyanate in the Presence of Lewis Bases

The interaction of cobalt(II) halides (CoX₂, X = Cl, Br, I, SCN) with mercury thiocyanate (Hg(SCN)₂) in tetrahydrofuran (THF) yields octahedral CoHg(SCN)₄·2THF complexes . In a representative procedure, anhydrous cobalt(II) chloride (10 mmol) is dissolved in distilled THF and added to a slurry of Hg(SCN)₂ (20 mmol) in the same solvent. Magnetic stirring for 6–8 hours at room temperature produces a pink solid, which is filtered, washed, and vacuum-dried . This product exhibits a phase transition to a blue solid at 80–100°C and decomposes above 350°C, retaining insolubility in common organic solvents .

An alternative route involves dissolving cobalt(II) thiocyanate (10 mmol) in dry ethanol and adding Hg(SCN)₂ (10 mmol), followed by a 1:2 molar excess of THF. This method yields pink needle-like crystals of CoHg(SCN)₄·2THF, distinct from the amorphous powder obtained via the halide route . Solvent choice critically influences product morphology: methylene dichloride or acetone exclusively yield CoHg(SCN)₄ without THF coordination .

Table 1: Elemental Analysis of CoHg(SCN)₄·2THF

ElementFound (%)Calculated (%)
Cobalt8.859.28
Mercury31.5031.54
Sulfur20.0020.16

The susceptibility of these complexes to moisture necessitates strict anhydrous conditions, as hydrolysis reforms CoHg(SCN)₄, a crystalline solid used in magnetic susceptibility calibrations .

Direct Synthesis from Cobalt Chloride and Thiocyanate Salts with Organic Ligands

Self-assembly strategies using cobalt chloride hexahydrate (CoCl₂·6H₂O), potassium thiocyanate (KSCN), and organic bases like 3,4-dimethylaniline or histamine produce [Co(SCN)₄]²⁻-based complexes . For example, dissolving CoCl₂·6H₂O in aqueous ethanol and adding 3,4-dimethylaniline dissolved in dilute HCl yields a blue solution. Gradual addition of KSCN followed by slow evaporation at room temperature over one week produces [Co(SCN)₄]³⁻(C₈H₁₂N)₃·Cl crystals .

Histamine (2-(3H-imidazol-4-yl)ethylamine) reacts similarly, forming {Co(SCN)₄₂}·2Cl with monoclinic P2₁/m symmetry . These complexes exhibit corrugated chain structures along the b-axis, stabilized by hydrogen bonding between thiocyanate ligands and protonated amine groups . Fourier-transform infrared (FTIR) spectroscopy confirms thiocyanate coordination via ν(C≡N) stretches at 2096 and 2073 cm⁻¹, while UV-Vis spectra show d-d transitions characteristic of tetrahedral Co(II) .

Metathesis and Ligand Addition Reactions for Supramolecular Architectures

Cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], is synthesized via a two-step metathesis reaction . First, cobalt nitrate hexahydrate reacts with sodium thiocyanate in ethanol to form Co(NCS)₂ (Equation 1):

Equation 1:
Co(NO₃)₂\cdotp6H₂O + 2 NaSCN → Co(NCS)₂ + 2 NaNO₃ + 6 H₂O\text{Co(NO₃)₂·6H₂O + 2 NaSCN → Co(NCS)₂ + 2 NaNO₃ + 6 H₂O}

Subsequent addition of cyclohexylammonium thiocyanate (HCHA⁺SCN⁻) to the Co(NCS)₂ solution yields the target complex (Equation 2):

Equation 2:
Co(NCS)₂ + 2 HCHA⁺SCN⁻ → (HCHA)₂[Co(NCS)₄]\text{Co(NCS)₂ + 2 HCHA⁺SCN⁻ → (HCHA)₂[Co(NCS)₄]}

Table 2: Elemental Analysis of (HCHA)₂[Co(NCS)₄]

ElementTheoretical (%)Experimental (%)
Cobalt11.9912.01
Sulfur26.0925.07
Nitrogen17.0916.31

Thermogravimetric analysis (TGA) reveals this complex decomposes at 220°C under helium to form cobalt sulfide (CoS) nanoparticles, while aerobic pyrolysis at 400°C yields tricobalt tetroxide (Co₃O₄) .

Solvent-Dependent Ligand Exchange and Aniline Adduct Formation

CoHg(SCN)₄·2THF undergoes ligand exchange in ethanol with donors like pyridine (py) or dioxane (diox) . Stirring the pink solid with excess pyridine for three days yields CoHg(SCN)₄·2py, characterized by a cobalt content of 8.83% (theoretical: 9.28%) . Aniline adducts, such as CoHg(SCN)₄·2C₆H₅NH₂, form by reacting cobalt halides and Hg(SCN)₂ in ethanol with excess aniline . These adducts exhibit enhanced stability against moisture but lower thermal decomposition thresholds (~200°C) .

Thermal Decomposition and Nanomaterial Precursor Applications

The cyclohexylammonium tetraisothiocyanatocobaltate(II) complex serves as a single-source precursor for cobalt sulfides and oxides . Pyrolysis under helium at 600°C produces phase-pure CoS nanoparticles (20–50 nm), while air calcination at 450°C yields spherical Co₃O₄ nanoparticles (30–60 nm) . X-ray diffraction (XRD) confirms crystallite sizes of 18 nm (CoS) and 22 nm (Co₃O₄), with BET surface areas of 45 m²/g and 38 m²/g, respectively .

Q & A

Basic Research Questions

Q. What are the standard spectrophotometric parameters for quantifying compounds using tetrathiocyanatocobalt(II) ion as a reagent?

  • Methodological Answer : The method involves reacting this compound(II) (TTC) with the target compound (e.g., nevirapine) in a pH 4 buffer. Key parameters include:

  • Beer’s Law Range : 0.2–2.0 μg mL⁻¹ for nevirapine .
  • Molar Absorptivity : 1.16 × 10⁴ L mol⁻¹ cm⁻¹.
  • Detection Limit : 0.073 μg mL⁻¹.
  • Quantitation Limit : 0.222 μg mL⁻¹ .
    • Experimental setup requires a UV-VIS spectrophotometer (e.g., Shimadzu UV-2550), TTC reagent (4 g CoCl₂ + 20 g KSCN in 100 mL H₂O), and ethanol-based standard solutions .

Q. How should reaction conditions be optimized for forming this compound(II)-drug complexes?

  • Methodological Answer :

  • pH Optimization : Use pH 4 buffer to stabilize the complex and minimize interference.
  • Reagent Ratio : 4 mL TTC solution per 10 mL reaction volume ensures stoichiometric excess.
  • Incubation Time : 10 minutes for complete complexation .
  • Validate parameters using absorbance measurements at 624.5 nm against a reagent blank .

Advanced Research Questions

Q. How can researchers validate the accuracy and precision of spectrophotometric methods using this compound(II) ion?

  • Methodological Answer :

  • Intra-Day Precision : Perform replicate analyses (n ≥ 6) on the same day; report relative standard deviation (RSD).
  • Inter-Day Precision : Repeat analyses over 3 days to assess reproducibility.
  • Recovery Studies : Spike known drug concentrations into placebo matrices; recovery should align with 98–102% .
  • Compare results with established techniques (e.g., HPLC) to confirm method robustness .

Q. What strategies address discrepancies in molar absorptivity values across studies using this compound(II) ion?

  • Methodological Answer :

  • Heterogeneity Analysis : Calculate I2I^2 or HH statistics to quantify variability between studies (e.g., due to reagent purity or instrument calibration) .
  • Standardization : Use certified reference materials (CRMs) for TTC and validate spectrophotometer wavelength accuracy.
  • Meta-Analysis : Pool data from multiple studies to derive weighted averages, adjusting for outliers using sensitivity analysis .

Q. How can this compound(II)-based methods be adapted for novel drug formulations?

  • Methodological Answer :

  • Matrix Complexity : For lipophilic drugs, replace ethanol with acetonitrile to enhance solubility.
  • Interference Testing : Add excipients (e.g., lactose, starch) to placebo formulations; confirm no absorbance overlap at 624.5 nm.
  • Cross-Validation : Use mass spectrometry (LC-MS) to confirm specificity of the TTC-drug complex .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on the stability of this compound(II) complexes?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (pH, temperature, reagent batch).
  • Accelerated Stability Studies : Expose complexes to stress conditions (e.g., 40°C/75% RH) and monitor absorbance decay over time.
  • Statistical Comparison : Apply Student’s t-test or ANOVA to identify significant differences between studies; report confidence intervals .

Method Development and Optimization

Q. What are the critical factors in designing a spectrophotometric assay for new this compound(II) applications?

  • Methodological Answer :

  • Wavelength Selection : Perform a λ-max determination scan (e.g., 400–700 nm) to identify peak absorbance.
  • Linearity Testing : Use ≥5 concentration levels to verify Beer’s law adherence.
  • Robustness Testing : Vary pH (±0.2 units) and reagent volume (±5%) to assess method resilience .

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